molecular formula C8H13NO B1439523 4-Cyclopropyl-4-methylpyrrolidin-2-one CAS No. 959240-08-5

4-Cyclopropyl-4-methylpyrrolidin-2-one

Cat. No.: B1439523
CAS No.: 959240-08-5
M. Wt: 139.19 g/mol
InChI Key: LMLVESYDNQZAGG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C8H13NO. It features a five-membered pyrrolidinone ring with a cyclopropyl and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, makes this approach attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted pyrrolidinones .

Scientific Research Applications

4-Cyclopropyl-4-methylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclopropyl-4-methylpyrrolidin-2-one include:

Uniqueness

This compound is unique due to the presence of both cyclopropyl and methyl groups on the pyrrolidinone ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-cyclopropyl-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(6-2-3-6)4-7(10)9-5-8/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLVESYDNQZAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672442
Record name 4-Cyclopropyl-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-08-5
Record name 4-Cyclopropyl-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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